8-Nitro-1-anthraquinonesulfonic acid
Description
Properties
IUPAC Name |
8-nitro-9,10-dioxoanthracene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO7S/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22/h1-6H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVZECXTZAEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156023 | |
| Record name | 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-37-3 | |
| Record name | 9,10-Dihydro-8-nitro-9,10-dioxo-1-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-8-sulfoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37587 | |
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| Record name | 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.494 | |
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Preparation Methods
Catalytic Sulfonation with Palladium-Based Catalysts
Palladium-based catalysts, particularly palladium supported on porous carbon (Pd/C), have revolutionized the sulfonation process. As detailed in US Patent 4,942,251, the use of 0.3–2.0 wt% palladium (relative to anthraquinone) in oleum containing 35–45% free SO₃ achieves 85–97% conversion of anthraquinone to 1-anthraquinonesulfonic acid. The palladium catalyzes the electrophilic substitution reaction, directing the sulfonic acid group to the α-position (C-1) of the anthraquinone nucleus. Key advantages include:
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High α-selectivity : The Pd/C system achieves >99% selectivity for the 1-sulfo isomer, minimizing byproducts like 2-anthraquinonesulfonic acid.
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Catalyst recyclability : Post-reaction treatment with reducing agents (e.g., formaldehyde) precipitates solubilized palladium back onto the carbon carrier, enabling reuse for >10 cycles without significant activity loss.
Reaction Parameters and Optimization
Optimal sulfonation conditions derived from industrial-scale studies include:
| Parameter | Range | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 80–110°C | Higher temperatures accelerate sulfonation but risk over-sulfonation |
| SO₃:Anthraquinone ratio | 4:1 (molar) | Excess SO₃ ensures complete conversion |
| Catalyst loading | 0.35–1.5 wt% Pd | Balances activity and cost |
| Reaction time | 2–4 hours | Prolonged durations reduce selectivity |
Under these conditions, the sulfonation mixture predominantly contains 1-anthraquinonesulfonic acid (85%), with minor quantities of disulfonated derivatives (3.5–3.8%) and unreacted anthraquinone (2.3–3.6%).
Catalyst Recovery and Reuse
A critical advancement in the Pd/C-mediated process is the near-quantitative recovery of palladium. By treating the sulfonation mixture with formaldehyde at 80–110°C, solubilized palladium ions are reduced to metallic Pd and re-deposited onto the carbon carrier. Filtration yields a reactivated Pd/C catalyst with 92–97% recovery efficiency across multiple cycles (Table 1).
Table 1 : Palladium Recovery Efficiency During Sulfonation
| Catalyst Cycle | Pd Recovery (%) | 1-Anthraquinonesulfonic Acid Yield (%) |
|---|---|---|
| Fresh Pd | 100 | 85 |
| Cycle 1 | 97.2 | 85 |
| Cycle 2 | 94.2 | 85.4 |
| Cycle 3 | 92.4 | 84.8 |
Nitration of 1-Anthraquinonesulfonic Acid to this compound
The second stage introduces a nitro group at the 8-position of 1-anthraquinonesulfonic acid. Nitration regioselectivity is governed by the directing effects of the sulfonic acid group and reaction conditions.
Nitration Agents and Conditions
Industrial nitration employs mixed nitric-sulfuric acid (HNO₃-H₂SO₄) systems at controlled temperatures (20–50°C). The sulfonic acid group at C-1 deactivates the anthraquinone nucleus, necessitating vigorous nitrating conditions:
Regioselectivity and Positional Control
The sulfonic acid group at C-1 exerts a meta-directing effect, favoring nitration at C-5 or C-8. However, steric and electronic factors preferentially guide the nitro group to C-8:
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Electronic effects : The electron-withdrawing sulfonic acid group increases the electrophilicity of the distal positions (C-5, C-8).
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Steric hindrance : C-5 is sterically hindered by adjacent carbonyl groups, making C-8 more accessible.
Under optimized conditions, the 8-nitro isomer constitutes 90–95% of the nitration products, with trace amounts (<5%) of 5-nitro-1-anthraquinonesulfonic acid.
Purification and Isolation Techniques
Post-nitration, the crude product is isolated via salting-out with potassium chloride, yielding the potassium salt of this compound. Sequential recrystallization from hot water removes residual disulfonated and polynitrated impurities, achieving a final purity of ≥98%.
Comparative Analysis of Preparation Methods
Traditional sulfonation methods using mercury catalysts (e.g., HgSO₄) have been phased out due to environmental and toxicity concerns. Modern Pd/C-based processes offer superior sustainability:
| Metric | Pd/C Method | Legacy HgSO₄ Method |
|---|---|---|
| Catalyst toxicity | Low | High |
| α-selectivity (%) | 99 | 75–80 |
| Catalyst reuse cycles | >10 | 1–2 |
| Waste generation | 30% lower | High Hg-contaminated waste |
Industrial-Scale Production Considerations
Large-scale manufacturing (≥1,000 kg/batch) requires:
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Continuous sulfonation reactors : Tubular reactors with inline SO₃ dosing maintain optimal temperature and mixing.
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Automated nitration systems : Programmable temperature control minimizes exothermic runaway risks.
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Effluent treatment : Neutralization of spent acids and Pd recovery units comply with environmental regulations .
Chemical Reactions Analysis
Sulfonation of Anthraquinone
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Conditions : Anthraquinone is treated with oleum (20–26% SO₃) and sodium sulfate at 120–155°C. Sodium sulfate accelerates the reaction and improves yield by reducing side products .
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Outcome : Selective monosulfonation at the 1-position is achieved under controlled conditions (e.g., 120–125°C for 5.5 hours yields 1-anthraquinonesulfonic acid with >90% purity) .
Nitration
-
Conditions : The sulfonated intermediate is nitrated using concentrated nitric acid (96–98%) at 25–45°C for 12–72 hours .
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Outcome : Nitration occurs preferentially at the 8-position due to steric and electronic effects of the sulfonic acid group. Higher temperatures (>40°C) risk forming diamino byproducts .
Substitution Reactions
The sulfonic acid and nitro groups participate in nucleophilic displacements under specific conditions:
Chlorination
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Reagents : Sodium chlorate (NaClO₃) and ammonium chloride (NH₄Cl) in sulfuric acid .
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Mechanism : The sulfonic acid group (-SO₃H) is replaced by chlorine via an electrophilic aromatic substitution mechanism.
| Reaction Conditions | Yield (%) | Product | Source |
|---|---|---|---|
| 102–104°C, 4.5 hours | 92.5 | 1-Chloro-8-nitroanthraquinone | |
| 95–103°C with Na₂SO₄ | 81.7 | 1-Chloro-5-nitroanthraquinone |
Sulfonamide Formation
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Reagents : Phosphorus pentachloride (PCl₅) converts the sulfonic acid to a sulfonyl chloride, which reacts with amines .
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Example : Reaction with 2-naphthylamine produces 1-amino-2-sulfo-4-(2-naphthylamino)anthraquinone, a potent enzyme inhibitor (Kᵢ = 0.328 μM) .
Stability and Side Reactions
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Hydrolysis : Prolonged exposure to alkaline conditions at high temperatures (>100°C) may hydrolyze the nitro group to an amine .
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Disproportionation : Under strongly acidic nitration conditions, over-nitration or isomerization to 1,5-dinitro derivatives can occur .
Key Reaction Data Table
Scientific Research Applications
Chemistry
- Dyes and Pigments : 8-Nitro-1-anthraquinonesulfonic acid is primarily used as an intermediate in the production of various dyes and pigments. Its structural properties allow for modifications that lead to a wide range of colorants used in textiles and coatings .
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing treatments against resistant bacterial strains. Studies have shown effective inhibition of growth in multi-drug resistant bacteria .
- Anticancer Properties : In vitro studies have demonstrated that this compound induces apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .
Medicine
- Drug Development : The compound is being explored for its potential use as a therapeutic agent in drug development. Its ability to interact with biological molecules makes it suitable for investigating new treatment modalities for diseases such as cancer and infections .
- Diagnostic Agent : Due to its chemical properties, it may also serve as a diagnostic tool in medical applications, particularly in assays that require specific chemical interactions .
Industrial Applications
- High-Performance Materials : The compound is utilized in the production of specialty chemicals and high-performance materials, which are essential in various industrial processes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
| Case Study | Objective | Results |
|---|---|---|
| Cancer Treatment | Evaluate anticancer effects in breast cancer models | Significant apoptosis induction in cancer cells |
| Infection Control | Assess antimicrobial efficacy against resistant strains | Effective inhibition of growth in multi-drug resistant strains |
Mechanism of Action
The mechanism of action of 8-Nitro-1-anthraquinonesulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key comparable compounds include:
Physicochemical and Functional Differences
- Solubility: The sulfonic acid group in this compound enhances aqueous solubility compared to ethyl-substituted anthraquinones (e.g., 2-ethyl anthraquinone), which are organic-soluble . Sodium sulfonate salts (e.g., sodium 9,10-dioxo-1-anthracenesulfonate) exhibit even higher solubility due to ionic character .
- Reactivity: Nitro groups increase electrophilicity, making this compound suitable for redox applications (e.g., electrochemical sensors) . In contrast, amino-substituted analogs (e.g., 8-amino-1-naphthalenesulfonic acid) are nucleophilic and prone to diazotization .
- Stability: Brominated derivatives (e.g., 8-amino-5,7-dibromo-...sulfonic acid) may degrade under light or heat due to labile C-Br bonds , while sodium sulfonates demonstrate long-term stability .
Biological Activity
8-Nitro-1-anthraquinonesulfonic acid (CAS Number: 129-37-3) is a sulfonated anthraquinone derivative with notable chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and comparative analysis with related compounds.
The molecular formula of this compound is C₁₄H₇N₁O₇S, with a molecular weight of approximately 333.27 g/mol. It is characterized by a nitro group and a sulfonic acid group, which enhance its solubility and reactivity in biological systems. The synthesis typically involves nitration and subsequent sulfonation of anthraquinone derivatives under controlled conditions to ensure selectivity and yield.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction Pathways : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to oxidative stress and apoptosis in cancer cells .
- Cellular Interactions : The sulfonic acid moiety increases the compound's solubility in aqueous environments, facilitating interactions with proteins and nucleic acids.
- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases, particularly caspase-3 and caspase-9, which are crucial for the execution phase of apoptosis . The compound's efficacy varies among different cancer types:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colorectal) | 25 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 60.90 | p53-dependent pathway activation |
| SCC15 (Oral Cancer) | 50 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent against both bacterial and fungal strains. Its mechanism may involve the disruption of cell wall integrity or interference with essential metabolic processes within microbial cells.
Comparative Analysis
When compared to other anthraquinone derivatives, such as aloe-emodin and rhein, this compound exhibits unique biological profiles:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Aloe-emodin | Anticancer, antimicrobial | Induces apoptosis via mitochondrial pathways |
| Rhein | Antidiabetic, anticancer | Modulates glucose metabolism |
| This compound | Antimicrobial, anticancer | Induces oxidative stress |
Case Studies
Several studies have documented the effects of this compound on specific cell lines:
- Colorectal Cancer Study : A study demonstrated that treatment with varying concentrations led to significant reductions in cell viability over time, suggesting dose-dependent cytotoxicity.
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at concentrations as low as 10 µg/mL.
Q & A
Q. What methodologies are recommended for synthesizing 8-nitro-1-anthraquinonesulfonic acid with high purity?
The synthesis typically involves sulfonation and nitration steps. Anthraquinone derivatives are often sulfonated using fuming sulfuric acid under controlled temperatures (e.g., 150–180°C), followed by nitration with a nitric acid/sulfuric acid mixture. Purification may involve recrystallization from aqueous ethanol or column chromatography. Monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity through melting point analysis or HPLC (with UV detection at ~254 nm) is critical .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) should show characteristic aromatic proton signals split by nitro and sulfonic acid groups.
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion ([M-H]⁻ at m/z 332.01 for C₁₄H₇NO₇S). Cross-reference with databases like NIST Chemistry WebBook or PubChem for validation .
Q. What are the stability considerations for this compound under varying pH conditions?
The compound is stable in acidic environments but may degrade in alkaline conditions due to sulfonate group hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Store in airtight containers, protected from light, and avoid contact with oxidizers (e.g., peroxides) .
Q. How can researchers determine solubility parameters for this compound in common solvents?
Use the shake-flask method: Saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify dissolved material via UV-Vis spectroscopy (λₘₐₓ ~300–350 nm). Polar aprotic solvents like DMSO generally show higher solubility due to sulfonic acid group ionization .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound as a photosensitizer in catalytic systems?
- Photodegradation assays: Measure reaction rates under UV/visible light (e.g., 365 nm) using a model substrate (e.g., methylene blue) and monitor degradation via spectrophotometry.
- Electrochemical analysis: Cyclic voltammetry can assess redox potentials linked to photocatalytic activity.
- Quantum yield calculations: Compare absorbed photons to reactive oxygen species (ROS) generation using chemical actinometry .
Q. How can computational chemistry predict the electronic properties of this compound?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model:
- HOMO-LUMO gaps (indicative of charge-transfer efficiency).
- Electrostatic potential maps (to identify reactive sites).
- Solvent effects using polarizable continuum models (PCM). Validate results against experimental UV-Vis and electrochemical data .
Q. What strategies mitigate interference when analyzing this compound in complex matrices (e.g., biological samples)?
- Sample preparation: Use solid-phase extraction (SPE) with C18 cartridges and acidic eluents.
- Chromatographic separation: Optimize HPLC conditions (e.g., C18 column, 0.1% formic acid in water/acetonitrile gradient) to resolve peaks from co-eluting metabolites.
- Detection: Couple with tandem MS (LC-MS/MS) for selective quantification via multiple reaction monitoring (MRM) .
Q. How can researchers investigate the interaction between this compound and biomacromolecules (e.g., DNA)?
- Fluorescence quenching: Titrate the compound into DNA-ethidium bromide complexes and measure emission reduction (λₑₓ = 510 nm, λₑₘ = 595 nm).
- Isothermal titration calorimetry (ITC): Quantify binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS).
- Molecular docking: Simulate binding modes using software like AutoDock Vina, cross-validated with NMR or X-ray crystallography data .
Methodological Notes
- Safety protocols: Always use PPE (gloves, goggles, lab coats) and work in a fume hood, as nitroaromatic compounds may be mutagenic .
- Data validation: Cross-check experimental results with authoritative databases (e.g., PubChem, NIST) and replicate studies to address contradictions .
- Ethical disposal: Follow EPA guidelines for sulfonic acid waste, avoiding environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
